molecular formula C9H7F B1602341 4-Ethynyl-1-fluoro-2-methylbenzene CAS No. 351002-93-2

4-Ethynyl-1-fluoro-2-methylbenzene

Cat. No.: B1602341
CAS No.: 351002-93-2
M. Wt: 134.15 g/mol
InChI Key: GSGKOWLZNQXGAI-UHFFFAOYSA-N
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Description

4-Ethynyl-1-fluoro-2-methylbenzene is an organic compound with the molecular formula C₉H₇F It is a derivative of benzene, featuring an ethynyl group at the fourth position, a fluorine atom at the first position, and a methyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethynyl-1-fluoro-2-methylbenzene can be synthesized through various methods, including electrophilic aromatic substitution and cross-coupling reactions. One common method involves the reaction of 4-bromo-1-fluoro-2-methylbenzene with an acetylene derivative under palladium-catalyzed conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide, with the reaction mixture being heated to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-1-fluoro-2-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, copper(I) salts, and various bases and solvents. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the CuAAC reaction with azides yields 1,4-disubstituted 1,2,3-triazoles, which are valuable intermediates in organic synthesis .

Scientific Research Applications

4-Ethynyl-1-fluoro-2-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethynyl-1-fluoro-2-methylbenzene depends on its specific application. In bioorthogonal chemistry, the compound’s ethynyl group reacts selectively with azides to form stable triazole linkages, enabling the labeling and tracking of biomolecules. The fluorine atom can also influence the compound’s reactivity and interactions with other molecules, potentially enhancing its effectiveness in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethynyl-1-fluoro-2-methylbenzene is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both an ethynyl group and a fluorine atom provides distinct chemical properties that can be leveraged in various applications, making it a valuable compound in scientific research .

Properties

IUPAC Name

4-ethynyl-1-fluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F/c1-3-8-4-5-9(10)7(2)6-8/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGKOWLZNQXGAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584121
Record name 4-Ethynyl-1-fluoro-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351002-93-2
Record name 4-Ethynyl-1-fluoro-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351002-93-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethynyl-1-fluoro-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethynyl-1-fluoro-2-methylbenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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